![molecular formula C8H11NO3 B1399471 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid CAS No. 1248373-18-3](/img/structure/B1399471.png)
2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
“2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid” seems to be a complex organic compound. Based on its name, it likely contains an oxazole ring, which is a five-membered ring containing an oxygen atom, a nitrogen atom, and three carbon atoms . The “2-Methylpropyl” indicates a branched alkyl group attached to the oxazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of Poly (2-Acrylamido-2-Methylpropane Sulfonic Acid) involves quasiliving radical polymerization .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied . For example, 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) can undergo radical polymerization and copolymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . For example, Isobutyl acetate, a similar compound, is less dense than water and insoluble in water .Scientific Research Applications
Synthesis and Derivative Formation
- Methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, including derivatives similar to 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid, have been synthesized for further chemical transformations (Prokopenko et al., 2010).
Application in Macrolide Synthesis
- Oxazoles, like 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid, can be used as precursors for the synthesis of macrolides, including compounds like (±)-recifeiolide and (±)-di-0-methylcurvularin (Wasserman et al., 1981).
Involvement in Cycloaddition Reactions
- The molecule participates in reactions like the abnormal Diels–Alder reaction, leading to the synthesis of various organic compounds with potential applications in medicinal chemistry and materials science (Ibata et al., 1992).
Fluorescent Probe Development
- Its derivatives have been explored for use as fluorescent probes. The photophysical properties of such compounds indicate potential applications in bioimaging and diagnostic tools (Ferreira et al., 2010).
Platelet Aggregation Inhibition
- Some derivatives of 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid have been evaluated for their inhibitory activity on blood platelet aggregation, showing potential therapeutic applications (Ozaki et al., 1983).
General Methodology in Organic Synthesis
- The compound is instrumental in the general methodology for preparing 2,5-disubstituted-1,3-oxazoles, a crucial step in synthesizing various organic molecules (Williams & Fu, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asinterstitial collagenase . This enzyme plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
PGH2, in turn, is converted by other enzymes to several other prostaglandins, which are mediators of pain, inflammation, and fever .
Biochemical Pathways
Similar compounds have been found to affect thecyclooxygenase pathway , which is involved in the production of prostaglandins, thromboxanes, and prostacyclin. These molecules play key roles in inflammation, fever, and the formation of blood clots .
Pharmacokinetics
Similar compounds like ibuprofen are well-absorbed orally, metabolized in the liver, and excreted primarily in the urine .
Result of Action
Similar compounds have been found to cause degradation of organic pollutants in water, suggesting potential applications in environmental remediation .
Action Environment
Similar compounds have been found to be stable and effective in a variety of conditions, suggesting that they may be robust to environmental variation .
Safety and Hazards
Future Directions
The future directions in the study of complex organic compounds often involve improving their synthesis, understanding their mechanisms of action, and exploring their potential applications . For instance, modifications of (RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid with amino acid isopropyl esters have shown potential to be more effective drugs with increased skin permeability compared with ibuprofen .
properties
IUPAC Name |
2-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(2)3-7-9-6(4-12-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGSRQQEMUTCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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